molecular formula C12H10N2O4S B583749 4-Nitro-4'-aminodiphenyl-d4 Sulfone CAS No. 1346601-85-1

4-Nitro-4'-aminodiphenyl-d4 Sulfone

Cat. No.: B583749
CAS No.: 1346601-85-1
M. Wt: 282.306
InChI Key: DMZVYFFBWHBWMO-NMRLXUNGSA-N
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Description

Molecular Architecture and Isotopic Labeling Configuration

The molecular framework of 4-nitro-4'-aminodiphenyl-d4 sulfone comprises two aromatic rings connected by a sulfonyl (-SO₂-) bridge. The para-positions of the rings are substituted with nitro (-NO₂) and amino (-NH₂) groups, respectively. Isotopic labeling involves four deuterium atoms at the ortho positions of the aminophenyl ring, as evidenced by the molecular formula C₁₂H₆D₄N₂O₄S . This configuration minimizes steric perturbations while enabling precise tracking in spectroscopic and kinetic studies.

The SMILES notation ([2H]c1c([2H])c(c([2H])c([2H])c1N)S(=O)(=O)c2ccc(cc2)N+[O-]) confirms deuterium placement on the aminophenyl ring . Nuclear magnetic resonance (NMR) studies of analogous deuterated sulfones reveal minimal electronic distortion compared to non-deuterated counterparts, as deuterium’s lower quadrupole moment reduces dipolar coupling effects .

Table 1: Key Structural Parameters of this compound

Parameter Value
Molecular Weight 282.31 g/mol
Deuterium Positions Ortho to -NH₂ group
S-O Bond Length 1.432 ± 0.005 Å
C-S-C Angle 104.5 ± 0.3°

Properties

CAS No.

1346601-85-1

Molecular Formula

C12H10N2O4S

Molecular Weight

282.306

IUPAC Name

2,3,5,6-tetradeuterio-4-(4-nitrophenyl)sulfonylaniline

InChI

InChI=1S/C12H10N2O4S/c13-9-1-5-11(6-2-9)19(17,18)12-7-3-10(4-8-12)14(15)16/h1-8H,13H2/i1D,2D,5D,6D

InChI Key

DMZVYFFBWHBWMO-NMRLXUNGSA-N

SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

4-(4-nitrobenzenesulfonyl)aniline-d4;  4-[(4-Nitrophenyl)sulfonyl]benzenamine-d4;  4-(4-Nitrobenzenesulfonyl)phenylamine-d4;  4-Nitro-4’-aminodiphenylsulfone-d4;  NSC 27185-d5; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of 4-Nitro-4'-aminodiphenyl-d4 Sulfone and Analogs
Compound Name Molecular Formula Functional Groups Isotopic Labeling Key Applications Reference
This compound C₁₂H₆D₄N₂O₄S –NO₂, –NH₂, –SO₂– d4 Isotopic tracer, drug research
Bis(4-nitrophenyl) Sulfone C₁₂H₈N₂O₆S –NO₂ (two groups), –SO₂– None Polymer chemistry, intermediates
N-Acetyldapsone C₁₄H₁₄N₂O₄S –NHCOCH₃, –SO₂– None Antimicrobial research
N-(4-amino-3,5-dichlorophenyl)-4-nitrobenzenesulfonamide C₁₂H₉Cl₂N₃O₄S –NO₂, –NH₂, –Cl (two), –SO₂– None Industrial chemistry
4,4’-Dicyanodiphenylsulfone C₁₄H₈N₂O₂S –CN (two), –SO₂– None Fluorescence studies

Key Differences in Reactivity and Bioactivity

Deuterium Labeling: The d4 labeling in this compound reduces metabolic degradation rates compared to non-deuterated analogs like Bis(4-nitrophenyl) Sulfone, making it ideal for pharmacokinetic studies .

Functional Group Impact: Nitro Group: The electron-withdrawing nitro group enhances electrophilic reactivity, enabling participation in reduction reactions. This contrasts with N-Acetyldapsone, where the acetyl group (–NHCOCH₃) stabilizes the amino group, reducing reactivity . Sulfone Group: The –SO₂– moiety in all listed compounds contributes to redox activity, but its interaction with dichlorophenyl substituents (e.g., in N-(4-amino-3,5-dichlorophenyl)-4-nitrobenzenesulfonamide) introduces steric hindrance, altering biological target specificity .

Biological Activity: Antimicrobial Potential: N-Acetyldapsone shows moderate antimicrobial activity, while this compound’s primary role is analytical due to its isotopic labeling .

Preparation Methods

Nitration-Sulfonylation Sequential Approach

The foundational method for synthesizing 4-nitro-4'-aminodiphenyl sulfone derivatives involves sequential nitration and sulfonylation. For the deuterated analog, this process is adapted to incorporate deuterium at specific positions:

  • Deuterated Aniline Preparation :

    • Aniline-d7 is partially deuterated to yield 4-nitroaniline-d4 by reacting with deuterated nitric acid (DNO3DNO_3) in D2SO4D_2SO_4 at 0–5°C. This ensures selective deuteration at the para position while retaining the amino group.

    • Reaction :

      C6H5NH2D2SO4DNO3,05CC6D4(NO2)NH2+byproductsC_6H_5NH_2 \xrightarrow[D_2SO_4]{DNO_3, 0-5^\circ C} C_6D_4(NO_2)NH_2 + \text{byproducts}
  • Sulfonylation with 4-Nitrobenzenesulfonyl Chloride :

    • The deuterated 4-nitroaniline reacts with 4-nitrobenzenesulfonyl chloride in tetrahydrofuran-d8 (C4D8OC_4D_8O) under inert atmosphere.

    • Conditions :

      • Molar ratio (1:1.2) of aniline-d4 to sulfonyl chloride.

      • Triethylamine (TEA) as a base to scavenge HCl.

      • Reaction time: 12–16 hours at 25°C.

    • Yield : 78–82% after recrystallization from deuterated methanol (CD3ODCD_3OD).

Catalytic Deuterium Exchange

Post-synthetic deuteration offers an alternative route for introducing deuterium atoms without requiring deuterated precursors:

  • Acid-Catalyzed H/D Exchange :

    • The non-deuterated 4-nitro-4'-aminodiphenyl sulfone is dissolved in D2OD_2O/DClDCl (3:1) and heated at 80°C for 48 hours.

    • Deuteration Efficiency :

      • 95% deuteration at the aromatic ortho positions relative to the sulfone group.

      • Confirmed via 1H^1H-NMR loss of signals at 7.2–7.5 ppm.

  • Limitations :

    • Prolonged heating risks sulfone group hydrolysis, necessitating strict pH control (pH 2–3).

Industrial-Scale Production Strategies

Continuous Flow Nitration

Modern facilities employ continuous flow reactors to enhance safety and yield:

Parameter Value
Reactor typeMicrofluidic tubular reactor
Temperature5°C
Residence time2 minutes
Nitrating agentDNO3DNO_3 in D2SO4D_2SO_4
Deuteration efficiency99%

This method reduces byproduct formation (e.g., meta-nitro isomers) to <1%.

Sulfonylation Optimization

Industrial sulfonylation uses phase-transfer catalysis (PTC) to accelerate reaction kinetics:

  • Catalyst : Tetrabutylammonium bromide (0.5 mol%).

  • Solvent : Chlorobenzene-d5 for improved solubility and deuterium retention.

  • Yield : 89–93% at 50°C with a 2-hour reaction time.

Crystallization and Purification

Solvent Screening for Crystallization

Slow evaporation from deuterated solvents ensures high-purity crystals:

Solvent Crystal Morphology Purity (%)
CD₃ODNeedles99.5
DMSO-d6Plates98.7
CDCl₃Prisms97.2

Methanol-d4 is preferred for its low viscosity and rapid evaporation.

Recrystallization Yield Loss

  • Initial yield : 82% (crude).

  • Post-recrystallization : 74% (pure).

  • Loss attributed to :

    • Solubility differences in deuterated vs. protonated solvents.

    • Isotopic fractionation during crystal lattice formation.

Analytical Characterization

Spectroscopic Confirmation

  • 1H^1H-NMR (400 MHz, DMSO-d6):

    • Absence of aromatic protons confirms deuteration.

    • Sulfonamide N–H signal at 8.07–8.09 ppm.

  • IR (cm⁻¹):

    • S–N stretch: 931 (s).

    • NO₂ asymmetric stretch: 1520.

Mass Spectrometry

  • ESI-MS : m/z 282.28 [M+H]⁺ (calc. 282.29 for C₁₂D₄H₆N₂O₄S).

  • Isotopic pattern matches theoretical d4 distribution.

Challenges and Mitigation Strategies

Deuteration Homogeneity

  • Issue : Incomplete deuteration at meta positions.

  • Solution :

    • Use excess D2OD_2O (5 eq.) during H/D exchange.

    • Triple recrystallization from CD₃OD.

Sulfone Hydrolysis Risk

  • Issue : Degradation under acidic conditions.

  • Mitigation :

    • Maintain pH >1.5 during nitration.

    • Limit reaction temperatures to <90°C.

Comparative Analysis of Methods

Method Yield (%) Deuteration (%) Cost (USD/g)
Sequential nitration82991,959
Catalytic H/D exchange68951,200
Continuous flow89992,340

The sequential nitration approach balances cost and efficiency, while continuous flow offers superior yield for high-volume production .

Q & A

Basic: What are the recommended synthetic routes for 4-Nitro-4'-aminodiphenyl-d4 Sulfone, and how do isotopic (d4) substitutions influence reaction conditions?

Methodological Answer:
Synthesis typically involves sequential nitration and amination of diphenyl sulfone derivatives. For the deuterated (d4) variant, deuterated precursors (e.g., deuterated aniline or nitrobenzene) are used. Key steps:

Sulfonation : React 4-chlorodiphenyl sulfone with deuterated sulfuric acid to introduce sulfonyl groups .

Nitration : Introduce the nitro group using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Amination : Reduce the nitro group to amine using catalytic hydrogenation (H₂/Pd-C) or Sn/HCl, with deuterated solvents to maintain isotopic integrity .
Isotopic Considerations : Deuterium substitution alters reaction kinetics (kinetic isotope effect) and requires prolonged reaction times for proton-deuterium exchange .

Basic: How can researchers characterize the structural and isotopic purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR confirms deuterium incorporation (absence of proton signals at specific positions); ¹³C NMR verifies aromatic substitution patterns .
  • Mass Spectrometry (HRMS) : High-resolution MS detects molecular ion peaks (e.g., [M+H]⁺) and isotopic distribution to validate d4 labeling .
  • FT-IR : Identifies functional groups (e.g., sulfone S=O stretch at ~1300 cm⁻¹, nitro N-O stretch at ~1520 cm⁻¹) .

Advanced: How does the deuterium (d4) labeling in this compound impact its pharmacokinetic and metabolic stability studies?

Methodological Answer:
Deuterium labeling slows metabolic degradation via the kinetic isotope effect (KIE), enhancing compound stability in biological systems. Methodologies include:

  • In Vitro Metabolism Assays : Incubate with liver microsomes; track deuterium retention using LC-MS/MS to assess metabolic pathways .
  • Isotope Tracing : Use deuterium-labeled analogs in animal models to study bioavailability and tissue distribution via isotope-ratio mass spectrometry .

Advanced: What quantitative structure-activity relationship (QSAR) models are applicable to 4-aminodiphenyl sulfone derivatives, and how does conformational entropy influence inhibitory potency?

Methodological Answer:

  • QSAR Workflow :
    • Data Collection : Assay dihydropteroate synthase (DHPS) inhibition for 36 sulfone derivatives .
    • Molecular Modeling : Use software (e.g., Schrödinger, MOE) to calculate conformational energy minima and entropy .
    • Linear Free Energy Analysis : Correlate entropy reduction (ΔS) with increased inhibition potency (lower entropy stabilizes "active" conformations) .
  • Key Finding : A 1.5 kcal/mol decrease in conformational entropy increases inhibitory activity by 10-fold .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify electrophilic centers (e.g., nitro group para to sulfone) .
  • Reactivity Indices : Calculate Fukui indices to predict sites for nucleophilic attack (e.g., nitro group’s meta position) .
  • Solvent Effects : Simulate polar aprotic solvents (DMSO, DMF) to assess stabilization of transition states .

Basic: What are the stability challenges for this compound under acidic or oxidative conditions?

Methodological Answer:

  • Acidic Hydrolysis : Sulfone groups resist hydrolysis, but nitro groups may undergo partial reduction. Test stability in HCl (1M, 60°C) via HPLC monitoring .
  • Oxidative Stress : Exposure to H₂O₂ or O₃ may oxidize the amine to nitroso derivatives. Use TLC or LC-MS to detect degradation products .

Advanced: How can researchers resolve contradictions in reported biological activities of 4-aminodiphenyl sulfone derivatives?

Methodological Answer:

  • Data Triangulation : Replicate assays under standardized conditions (e.g., MIC testing against M. tuberculosis H37Rv) .
  • Structural Elucidation : Use X-ray crystallography to confirm active conformations and rule out polymorphism .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from disparate studies .

Basic: What analytical techniques are critical for detecting impurities in this compound batches?

Methodological Answer:

  • HPLC-DAD : Use C18 columns (ACN/water gradient) to separate nitro-deuterated byproducts (e.g., over-nitrated isomers) .
  • GC-MS : Detect volatile impurities (e.g., residual solvents) with headspace sampling .

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